1-[(3-fluorophenyl)methyl]-4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazine
Description
1-[(3-fluorophenyl)methyl]-4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazine is a complex organic compound that features a piperazine ring substituted with fluorophenyl and pyrazolyl groups
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4/c22-19-6-4-17(5-7-19)21-18(13-24-25-21)15-27-10-8-26(9-11-27)14-16-2-1-3-20(23)12-16/h1-7,12-13H,8-11,14-15H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGZMSFJSISPRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC3=C(NN=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluorophenyl)methyl]-4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazine typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization under conventional heating . The piperazine ring can be introduced through nucleophilic substitution reactions involving appropriate fluorophenyl intermediates .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-[(3-fluorophenyl)methyl]-4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenated intermediates and nucleophiles like amines or thiols are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1-[(3-fluorophenyl)methyl]-4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as receptors and enzymes.
Biology: The compound is used in studies involving cell signaling pathways and receptor binding assays.
Industry: It may be utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl and pyrazolyl groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target .
Comparison with Similar Compounds
Similar Compounds
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the pyrazole core and fluorophenyl substitution but differs in its additional aromatic groups.
1-(p-fluorophenyl)piperazine: Similar in having a fluorophenyl group attached to a piperazine ring, but lacks the pyrazole moiety.
Uniqueness
1-[(3-fluorophenyl)methyl]-4-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperazine is unique due to its combination of fluorophenyl and pyrazolyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
